2H-Oxazolo[4,5-g]indazole
Description
Structure
3D Structure
Properties
CAS No. |
21274-68-0 |
|---|---|
Molecular Formula |
C8H5N3O |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
1H-pyrazolo[4,3-g][1,3]benzoxazole |
InChI |
InChI=1S/C8H5N3O/c1-2-6-8(12-4-9-6)7-5(1)3-10-11-7/h1-4H,(H,10,11) |
InChI Key |
RCBDEUSKSFNADN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C1C=NN3)OC=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 2h Oxazolo 4,5 G Indazole and Analogous Fused Systems
Direct Annulation Approaches for Oxazole (B20620) Ring Formation
The construction of the oxazole ring onto an existing indazole framework is a key strategy for accessing the 2H-Oxazolo[4,5-g]indazole system. This would typically involve starting with an indazole molecule appropriately substituted with functional groups that can be cyclized to form the five-membered oxazole ring.
Cyclocondensation Reactions Utilizing Hydroxylamine Derivatives
A plausible route to the this compound core involves the cyclocondensation of a 6-amino-7-hydroxy-2H-indazole derivative with a suitable one-carbon electrophile. This approach is analogous to the well-established synthesis of benzoxazoles from o-aminophenols. researchgate.netsciforum.net The reaction would proceed through initial acylation of the amino group, followed by an intramolecular cyclization and dehydration to furnish the oxazole ring.
Various reagents can be employed for this transformation, including carboxylic acids (often activated or in the presence of a dehydrating agent like polyphosphoric acid), acyl chlorides, or orthoesters. nih.gov The choice of reagent would influence the substituent at the 2-position of the resulting oxazolo[4,5-g]indazole.
While no specific examples for the synthesis of this compound using this method are documented, the general applicability of this reaction to o-aminophenol systems suggests its feasibility. The primary challenge would lie in the synthesis of the requisite 6-amino-7-hydroxy-2H-indazole precursor.
Strategies Involving Enaminoketones and Related Precursors
Another versatile strategy for the formation of oxazole rings involves the cyclization of enaminone precursors. acs.orgacs.orgresearchgate.netresearchgate.netnih.govnih.govfigshare.com In the context of this compound synthesis, this would entail the preparation of an enaminone derived from a 6-amino-2H-indazole. The enaminone, possessing a β-amino-α,β-unsaturated ketone moiety, can then undergo intramolecular cyclization to form the oxazole ring.
Recent advancements have demonstrated the synthesis of polysubstituted oxazoles from enaminones through methods such as iodine-mediated aerobic oxidative cyclization or photocatalytic benzylic C-H oxidation/cyclization. acs.orgacs.org For instance, an iodine-mediated approach could involve the cyclization of an enaminone derived from a 6-amino-indazole and a β-ketoester. This transition-metal-free method offers a potentially mild and efficient route to the target heterocycle. acs.org
Photocatalytic methods also present a modern and environmentally conscious approach. A hypothetical route could involve the photocatalytic benzylic C-H oxidation and subsequent cyclization of an enaminone prepared from a 6-amino-2H-indazole. acs.orgnih.gov These strategies highlight the potential of enaminone chemistry in accessing complex fused heterocyclic systems like this compound.
Synthesis of Indazole Scaffolds as Precursors for Oxazolo Fusion
The synthesis of a suitably substituted indazole is a critical first step in many potential routes to this compound. A variety of classical and modern synthetic methods are available for the construction of the indazole ring system.
Reductive Cyclization Pathways (e.g., Cadogan Reaction)
The Cadogan reaction is a powerful method for the synthesis of N-substituted indazoles via the reductive cyclization of o-nitrobenzylidene anilines. nih.govorganic-chemistry.orgcaribjscitech.comacs.orgacs.org This reaction typically involves the deoxygenation of the nitro group using a phosphine (B1218219) reagent, such as tri-n-butylphosphine, to generate a nitrene intermediate, which then undergoes intramolecular cyclization.
Recent modifications to the Cadogan reaction have enabled milder reaction conditions. For example, a one-pot synthesis of 2H-indazoles has been reported, involving the condensation of o-nitrobenzaldehydes with anilines or aliphatic amines, followed by reductive cyclization at 80°C. organic-chemistry.orgacs.org This approach offers a practical and efficient route to a wide range of structurally diverse 2H-indazoles. organic-chemistry.org
| Entry | o-Nitrobenzaldehyde | Amine | Product | Yield (%) |
| 1 | 2-Nitrobenzaldehyde | Aniline | 2-Phenyl-2H-indazole | 92 |
| 2 | 2-Nitro-5-(trifluoromethyl)benzaldehyde | Aniline | 2-Phenyl-5-(trifluoromethyl)-2H-indazole | 85 |
| 3 | 5-Chloro-2-nitrobenzaldehyde | 4-Methoxyaniline | 5-Chloro-2-(4-methoxyphenyl)-2H-indazole | 88 |
| 4 | 2-Nitrobenzaldehyde | Benzylamine | 2-Benzyl-2H-indazole | 74 |
Table 1: Examples of 2H-Indazole Synthesis via the Cadogan Reaction. organic-chemistry.org
Davis-Beirut Reaction for Indazole Ring Construction
The Davis-Beirut reaction is another important method for the synthesis of 2H-indazoles. This reaction can proceed under both acidic and basic conditions and involves an N,N-bond forming heterocyclization. nih.govnih.govresearchgate.netacs.org The key intermediate in this reaction is often an o-nitrosobenzylidine imine, which undergoes intramolecular cyclization. nih.gov
The reaction has been shown to be versatile, allowing for the synthesis of various substituted 2H-indazoles, including 3-alkoxy and 3-amino derivatives. nih.govresearchgate.net For instance, the reaction of o-nitrosobenzaldehyde with primary amines in the presence of a catalytic amount of acetic acid can lead to the rapid formation of 2H-indazoles in high yields. nih.gov
| Entry | Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |
| 1 | o-Nitrosobenzaldehyde | 2-Aminobenzyl alcohol | Acetic acid, MeOH, rt | 5H-Indazolo[3,2-b]benzo[d] acs.orgthieme-connect.comoxazine | 85 |
| 2 | o-Nitrosobenzaldehyde | Aniline | Acetic acid, MeOH, rt | 2-Phenyl-2H-indazole | 75 |
| 3 | o-Nitrosobenzaldehyde | Benzylamine | KOH, MeOH, rt | 2-Benzyl-2H-indazole | 80 |
Table 2: Examples of 2H-Indazole Synthesis via the Davis-Beirut Reaction. nih.gov
Palladium-Catalyzed and Copper-Mediated Cyclizations
Transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of indazoles. Both palladium and copper catalysts have been successfully employed in intramolecular C-N bond forming reactions to construct the indazole ring.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be applied to the intramolecular cyclization of o-haloaryl hydrazones to afford N-arylindazoles. nih.govyoutube.combohrium.com This methodology offers a broad substrate scope and functional group tolerance. nih.govacs.org For instance, the Suzuki-Miyaura cross-coupling has been used to synthesize a variety of indazole derivatives from bromo-indazole precursors. nih.gov
Copper-mediated cyclizations provide an alternative and often more economical approach to indazole synthesis. thieme-connect.comresearchgate.netthieme-connect.comacs.org These reactions can proceed through various mechanisms, including Ullmann-type couplings and cyclization of 2-alkynylazobenzenes. thieme-connect.comthieme-connect.com A copper-catalyzed intramolecular synthesis of 3-alkenyl-2H-indazoles from 2-alkynylazobenzenes has been reported, which proceeds via a C-N bond formation and a subsequent 1,2-hydride shift. thieme-connect.com
| Entry | Catalyst | Substrate | Conditions | Product | Yield (%) |
| 1 | PdCl2(dppf)·DCM | N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide and Phenylboronic acid | K2CO3, 1,4-dioxane/water, 100°C | N-(biphenyl-3-yl)-1-butyl-1H-indazole-3-carboxamide | 92 |
| 2 | CuI | 1-(Phenylethynyl)-2-(p-tolyldiazenyl)benzene | Dioxane, 100°C | 3-Styryl-2-(p-tolyl)-2H-indazole | 95 |
| 3 | CuI | 1-((4-Methoxyphenyl)ethynyl)-2-(phenyldiazenyl)benzene | Dioxane, 100°C | 3-(4-Methoxystyryl)-2-phenyl-2H-indazole | 89 |
Table 3: Examples of Metal-Catalyzed Indazole Synthesis. thieme-connect.comnih.gov
Advanced Synthetic Protocols for Fused Indazole Systems
The construction of fused indazole systems, the core of the this compound scaffold, has been significantly advanced by the development of sophisticated synthetic protocols that offer efficiency, atom economy, and complexity in a single operation.
One-Pot Multi-Component Reaction Sequences
One-pot multi-component reactions (MCRs) represent a highly efficient strategy for the synthesis of complex heterocyclic systems from simple, readily available starting materials. mdpi.com These reactions, where three or more components react in a single pot to form a final product, are advantageous due to their operational simplicity, cost-effectiveness, and high yields. mdpi.com For the synthesis of the 2H-indazole core, a copper-catalyzed one-pot, three-component reaction has been developed using 2-bromobenzaldehydes, primary amines, and sodium azide (B81097). organic-chemistry.orgcaribjscitech.com The catalyst is crucial for the formation of both C-N and N-N bonds, and the method demonstrates a broad substrate scope with high tolerance for various functional groups. organic-chemistry.org Another approach involves the reductive cyclization of ortho-imino-nitrobenzene substrates, generated in situ, promoted by tri-n-butylphosphine to yield substituted 2H-indazoles. organic-chemistry.org These MCR methodologies provide a convergent and powerful route to the indazole portion of the target scaffold, which could then be subjected to further annulation to form the oxazole ring.
A representative MCR for 2H-indazole synthesis is summarized below:
| Entry | Aldehyde Component | Amine Component | Catalyst System | Yield (%) |
| 1 | 2-Bromobenzaldehyde | Aniline | CuI / TMEDA | Good |
| 2 | 2-Chlorobenzaldehyde | Benzylamine | Cu₂O-NP | High |
| 3 | 2-Bromo-5-nitrobenzaldehyde | 4-Methoxyaniline | CuI / TMEDA | Good |
This table presents generalized data from multi-component reactions for 2H-indazole synthesis. organic-chemistry.orgcaribjscitech.com
Visible Light and Electrochemical Catalysis for Heterocycle Synthesis
Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the generation of reactive intermediates under exceptionally mild conditions. researchgate.netnih.gov This strategy aligns with the principles of green chemistry and has been successfully applied to the synthesis of various heterocycles. researchgate.net These methods can facilitate formal cycloadditions, radical-mediated cyclization cascades, and the generation of N-centered radicals for subsequent ring formation. nih.gov For instance, visible-light-induced dearomatization of nonactivated arenes can be used to construct fused heterocycles. rsc.org Similarly, electrochemical synthesis offers a reagent-free alternative for driving challenging transformations. Both photocatalysis and electrosynthesis share key intermediate radical ions, suggesting a potential for combined methodologies to design improved synthetic routes toward complex scaffolds like this compound. researchgate.net These techniques could be envisioned for either the formation of the indazole core or the annulation of the oxazole ring onto a pre-existing indazole.
Intramolecular 1,3-Dipolar Cycloaddition Reactions
Intramolecular 1,3-dipolar cycloadditions are powerful reactions for constructing five-membered heterocyclic rings. A notable application is the synthesis of 2H-indazoles through the [3+2] dipolar cycloaddition of arynes with sydnones. nih.gov This method proceeds under mild conditions and produces the indazole skeleton in good to excellent yields. nih.gov The reaction involves the generation of a reactive aryne intermediate, which is then trapped by the sydnone, a stable cyclic 1,3-dipole. Following the initial cycloaddition, the bicyclic adduct spontaneously extrudes a molecule of carbon dioxide to afford the aromatic 2H-indazole core. nih.gov Another powerful variant is the intramolecular azide-alkyne cycloaddition (IAAC), which is highly efficient for creating fused triazole systems and demonstrates the utility of intramolecular cycloadditions for building fused heterocycles. mdpi.com Such a strategy could be adapted to construct the oxazole ring of the target molecule by tethering a nitrile oxide precursor to an indazole core.
Post-Synthetic Functionalization and Derivatization of the this compound Core
Once the core heterocyclic system is assembled, its derivatization is crucial for exploring structure-activity relationships. Post-synthetic functionalization allows for the introduction of various substituents at specific positions on the scaffold.
Regioselective C-H Functionalization Strategies
Direct C-H functionalization has become a primary tool for the late-stage modification of heterocyclic compounds, avoiding the need for pre-functionalized substrates. rsc.org For indazole systems, significant progress has been made in achieving regioselectivity. mdpi.com Transition metal catalysis, particularly with rhodium(III) and cobalt(III), has enabled the C-H activation of azobenzenes (precursors to 2H-indazoles) for cyclization with various partners. nih.govacs.org The azo group acts as a directing group, guiding the metal to a specific ortho C-H bond for activation. nih.gov While this is often used in synthesis, the principles guide our understanding of the inherent reactivity of the indazole C-H bonds. For pre-formed 2H-indazoles, functionalization can be directed to various positions, including C3, C7, and other sites on the benzene (B151609) ring, depending on the directing group and reaction conditions. rsc.orgmdpi.com The development of C-H functionalization of the six-membered ring in 6,5-fused heterocyclic systems is particularly challenging but has seen recent advances. mdpi.com These strategies are directly applicable to the this compound core for late-stage diversification.
| C-H Functionalization Target | Catalyst/Reagent | Reaction Type | Reference |
| Indazole C7-Position | Palladium | Arylation | mdpi.com |
| Indazole C3-Position | Rhodium(III) | Alkenylation | rsc.org |
| Indazole Benzene Ring | Cobalt(III) | Annulation | nih.gov |
This table illustrates various regioselective C-H functionalization strategies applicable to the indazole moiety.
Halogenation and Cross-Coupling Elaboration
The introduction of halogen atoms onto the heterocyclic core serves as a versatile entry point for further elaboration through cross-coupling reactions. chim.itnih.gov Halogenated indazoles are key intermediates for the synthesis of more complex derivatives. semanticscholar.org Metal-free, regioselective halogenation protocols for 2H-indazoles have been developed using N-halosuccinimides (NXS), allowing for the synthesis of mono- and poly-halogenated products by tuning the reaction conditions. nih.govsemanticscholar.org For example, using NBS in water can lead to selective bromination. semanticscholar.org An organocatalytic approach using gallocyanine (B75355) has also been reported for the mild halogenation of indazoles. acs.org
Once halogenated, the indazole scaffold can undergo a variety of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is commonly used to form C-C bonds by coupling C7-bromo-1H-indazoles with a range of aryl boronic acids, affording C7-arylated products in moderate to good yields. nih.gov These reactions are fundamental for building molecular complexity and are directly translatable to the functionalization of a halogenated this compound core. chim.itnih.gov
| Reaction | Substrate | Coupling Partner | Catalyst | Product |
| Bromination | 2-Phenyl-2H-indazole | NBS | Metal-free | 3-Bromo-2-phenyl-2H-indazole |
| Suzuki-Miyaura Coupling | 7-Bromo-1H-indazole | (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ | 7-(4-Methoxyphenyl)-1H-indazole |
| Iodination | 1H-Indazole | I₂ / KOH | Metal-free | 3-Iodo-1H-indazole |
This table provides examples of halogenation and subsequent cross-coupling reactions on the indazole scaffold. chim.itnih.govnih.gov
Amidation and Carbamoylation Transformations
The introduction of amide and carbamoyl (B1232498) groups is a crucial transformation in medicinal chemistry. Direct C-H carbamoylation of the 2H-indazole ring system at the C3 position has been achieved through radical-mediated pathways, providing an efficient route to these valuable derivatives without the need for pre-functionalization.
Two primary approaches have been reported. A thermally mediated method utilizes oxamic acids as the carbamoyl radical source in the presence of ammonium (B1175870) persulfate as an oxidant. This metal-free protocol is scalable and proceeds efficiently. An alternative, sustainable approach involves a visible-light-promoted, transition-metal-free reaction. This method employs a photocatalyst, such as 4CzIPN, to generate the carbamoyl radical from oxamic acids under mild conditions at room temperature. The reaction demonstrates broad substrate scope and has been successfully applied to the late-stage modification of drugs and the N-terminal modification of peptides.
The general mechanism for these transformations involves the generation of a carbamoyl radical from the corresponding oxamic acid via oxidative decarboxylation. This radical then undergoes addition to the C3 position of the 2H-indazole ring, followed by rearomatization to yield the C3-carbamoylated product.
| 2H-Indazole Substrate | Carbamoyl Source (Oxamic Acid) | Conditions | Product | Yield (%) | Reference |
| 2-Phenyl-2H-indazole | 2-Oxo-2-(phenylamino)acetic acid | (NH₄)₂S₂O₈, DMSO, 60 °C | 2-Phenyl-N-phenyl-2H-indazole-3-carboxamide | 85% | |
| 2-(4-Methoxyphenyl)-2H-indazole | 2-Oxo-2-(phenylamino)acetic acid | (NH₄)₂S₂O₈, DMSO, 60 °C | N-Phenyl-2-(4-methoxyphenyl)-2H-indazole-3-carboxamide | 81% | |
| 2-Phenyl-2H-indazole | 2-(Hexylamino)-2-oxoacetic acid | 4CzIPN, Cs₂CO₃, DMSO, Purple LED | N-Hexyl-2-phenyl-2H-indazole-3-carboxamide | 91% | |
| 2-(4-Chlorophenyl)-2H-indazole | 2-(Cyclohexylamino)-2-oxoacetic acid | 4CzIPN, Cs₂CO₃, DMSO, Purple LED | N-Cyclohexyl-2-(4-chlorophenyl)-2H-indazole-3-carboxamide | 83% | |
| 2-(p-Tolyl)-2H-indazole | 2-Oxo-2-(p-tolylamino)acetic acid | 4CzIPN, Cs₂CO₃, DMSO, Purple LED | 2-Phenyl-N-(p-tolyl)-2H-indazole-3-carboxamide | 72% |
Alkylation and Arylation at Heterocyclic Positions
Alkylation and arylation are fundamental methods for elaborating heterocyclic scaffolds, enabling the exploration of structure-activity relationships. For indazole systems, these reactions can occur at either of the nitrogen atoms or at the C3 carbon.
Alkylation: The alkylation of indazoles can be directed to the N1 or N2 position depending on the reagents and conditions, a critical consideration for fused systems like this compound. Direct C3-alkylation of 2H-indazoles has also been achieved using radical-based methods. One approach uses a Silver(I)/Na₂S₂O₈ system to generate alkyl radicals from substituted Hantzsch esters, which then add to the C3 position with high regioselectivity. Another metal-free method employs aliphatic aldehydes as alkyl radical sources in the presence of di-tert-butyl peroxide (DTBP) at elevated temperatures.
Arylation: C3-arylation of 2H-indazoles has been accomplished using palladium-catalyzed cross-coupling reactions with aryl bromides. These reactions can proceed with low catalyst loading and without the need for phosphine ligands. Metal-free, visible-light-mediated arylation using an organophotocatalyst like 4CzIPN with anilines as the aryl source has also been reported, offering a green alternative.
| Reaction Type | Substrate | Reagent | Conditions | Product | Yield (%) | Reference |
| C3-Alkylation | 2-Phenyl-2H-indazole | Hantzsch ester (Ethyl) | Ag₂CO₃, Na₂S₂O₈, MeCN/H₂O, 60 °C | 3-Ethyl-2-phenyl-2H-indazole | 89% | |
| C3-Alkylation | 2-Phenyl-2H-indazole | Cyclohexanecarboxaldehyde | DTBP, Chlorobenzene, 120 °C | 3-Cyclohexyl-2-phenyl-2H-indazole | 81% | |
| C3-Arylation | 2-Benzyl-2H-indazole | 4-Bromobenzonitrile | Pd(OAc)₂, K₂CO₃, DMA, 150 °C | 4-(2-Benzyl-2H-indazol-3-yl)benzonitrile | 85% | |
| C3-Arylation | 2-Phenyl-2H-indazole | Aniline | 4CzIPN, t-BuOK, DMSO, Blue LED | 2,3-Diphenyl-2H-indazole | 92% |
Sulfonylation and Selenylation Reactions
The incorporation of sulfur and selenium moieties into heterocyclic frameworks can significantly modulate their biological properties. For 2H-indazoles, regioselective sulfonylation and selenylation have been developed, primarily targeting the C3 position.
Sulfonylation: Transition-metal-free electrochemical methods have been established for the C3–H sulfonylation of 2H-indazoles. These reactions can use sulfonyl hydrazides or sodium sulfinates as the sulfonyl source under ambient conditions. The process involves the concurrent oxidation of the sulfinate and the 2H-indazole, leading to a direct radical-radical coupling to form the 3-sulfonylated product.
Selenylation: Direct C3-selenylation of 2H-indazoles can be achieved under metal-free conditions using diphenyl diselenide. One environmentally friendly protocol employs a catalytic amount of molecular iodine (I₂) under ambient conditions to facilitate the reaction. An alternative approach is an electrochemical strategy that provides regioselective C-H selenylation without the need for metals or chemical oxidants, generating a variety of selenylated 2H-indazoles in good yields.
| Reaction Type | Substrate | Reagent | Conditions | Product | Yield (%) | Reference |
| C3-Sulfonylation | 2-Phenyl-2H-indazole | Sodium p-toluenesulfinate | Graphite anode, Ni cathode, LiClO₄, 7 mA | 2-Phenyl-3-(tosyl)-2H-indazole | 85% | |
| C3-Sulfonylation | 2-(p-Tolyl)-2H-indazole | Benzenesulfonyl hydrazide | Graphite anode, Pt cathode, n-Bu₄NBF₄, 10 mA | 3-(Phenylsulfonyl)-2-(p-tolyl)-2H-indazole | 88% | |
| C3-Selenylation | 2-Phenyl-2H-indazole | Diphenyl diselenide | I₂ (20 mol%), DMSO, 80 °C | 2-Phenyl-3-(phenylselanyl)-2H-indazole | 82% | |
| C3-Selenylation | 2-(4-Chlorophenyl)-2H-indazole | Diphenyl diselenide | Graphite anode, Pt cathode, LiClO₄, 6 mA | 2-(4-Chlorophenyl)-3-(phenylselanyl)-2H-indazole | 78% | |
| C3-Selenylation | 2-(4-Methoxyphenyl)-2H-indazole | Bis(4-fluorophenyl) diselenide | I₂ (20 mol%), DMSO, 80 °C | 3-((4-Fluorophenyl)selanyl)-2-(4-methoxyphenyl)-2H-indazole | 75% |
Reaction Mechanisms and Reactivity Profile of 2h Oxazolo 4,5 G Indazole Derivatives
Mechanistic Pathways of Annulation and Cyclization Reactions
The formation of the 2H-oxazolo[4,5-g]indazole core and its derivatives often involves complex annulation and cyclization reactions. These transformations are characterized by a series of steps that dictate the final structure and regioselectivity of the product.
Investigation of Transient Intermediates (e.g., N-Oxides, Nitrenes)
The synthesis of indazole derivatives, including those with fused oxazole (B20620) rings, frequently proceeds through highly reactive transient intermediates. The Davis-Beirut reaction, a key method for constructing 2H-indazoles, is a prime example where such species are pivotal. nih.govnih.gov This reaction generates a key nitroso imine or nitroso benzaldehyde (B42025) intermediate in situ under redox-neutral conditions. nih.gov The subsequent N-N bond-forming heterocyclization is a critical step leading to the indazole core. nih.gov
One notable pathway involves the formation of 2H-indazole 1-oxides as stable intermediates. These N-oxides can be synthesized through a base-catalyzed tandem carbon-carbon and subsequent nitrogen-nitrogen bond formation from N-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides. nih.gov These intermediates can then be deoxygenated using reagents like triphenylphosphine (B44618) or mesyl chloride with triethylamine (B128534) to yield the corresponding 2H-indazoles. nih.gov
Nitrenes , the nitrogen analogs of carbenes, are another class of highly reactive intermediates implicated in the synthesis of nitrogen-containing heterocycles. wikipedia.org While direct evidence for nitrene involvement in this compound synthesis is not extensively detailed, the generation of nitrenes from azides via thermolysis or photolysis is a well-established method for forming N-N bonds and facilitating cyclization reactions. wikipedia.org For instance, the photolysis of 6-azido-1H-indazole leads to the formation of an intermediate azireno[2,3-g]indazole, which can then react with nucleophiles. thieme-connect.de Similarly, the thermolysis of 6-azido-1H-indazole in the presence of acids can lead to the formation of oxazolo[4,5-g]indazoles. thieme-connect.de These reactions highlight the potential for nitrene intermediates to undergo intramolecular cyclization to form fused heterocyclic systems. The generation of nitrenes from the reductive cyclization of nitro compounds under microwave irradiation in the presence of triethyl phosphite (B83602) is another route to indazole formation. researchgate.net
Catalyst Role and Reaction Kinetics
Catalysts play a crucial role in directing the regioselectivity and efficiency of reactions leading to 2H-indazole derivatives. Both metal-based and organocatalytic systems have been employed.
Copper-catalyzed reactions are particularly prevalent in the synthesis of 2H-indazoles. For example, a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) utilizes a copper catalyst to facilitate the formation of C-N and N-N bonds. organic-chemistry.org Copper(I) oxide nanoparticles have also been used as a ligand-free catalyst in a green solvent like polyethylene (B3416737) glycol for the synthesis of 2H-indazole derivatives. organic-chemistry.org
Palladium catalysis is another powerful tool, often used for cross-coupling reactions to diversify the indazole core. nih.gov For instance, after the formation of a 7-bromooxazolino-2H-indazole, palladium-catalyzed coupling can be used for further functionalization. nih.gov Palladium catalysts are also employed in the intramolecular amination for the synthesis of 2-aryl-2H-indazoles. organic-chemistry.org
Rhodium catalysts have been utilized in C-H activation and annulation reactions to construct indazole derivatives. nih.gov For example, Rh(III)/Cu(II) catalysis enables the sequential C-H bond activation and intramolecular cascade annulation of ethyl benzimidates and nitrosobenzenes to form 1H-indazoles. nih.gov
The kinetics of these reactions are often complex and can be influenced by various factors, including the catalyst, solvent, and temperature. The reactions leading to N1- and N2-alkylated indazoles are often irreversible due to high energy barriers for the reverse reactions, which precludes thermodynamic control over regioselectivity, making kinetic factors paramount. beilstein-journals.orgbeilstein-journals.org
Intrinsic Reactivity of the Fused Heterocyclic System
The fused this compound system possesses inherent reactivity patterns that can be exploited for further chemical transformations. These include ring-opening reactions and regioselective functionalization.
Ring-Opening Reactions and Structural Rearrangements
Fused 2H-indazoles, including oxazolo-fused derivatives, are susceptible to ring-opening reactions when treated with nucleophiles or electrophiles. nih.govresearchgate.net For instance, oxazolino-2H-indazoles can undergo a propargyl bromide-initiated ring opening to yield an N1-(propargyl)-N2-(2-bromoethyl)-disubstituted indazolone. nih.gov This intermediate can then undergo further transformations, such as an intramolecular azide-alkyne cycloaddition, to form more complex heterocyclic systems. nih.gov
The stability of the fused ring system can be influenced by substituents. In the case of the Davis-Beirut reaction with an alcohol analog, a transient 2,3-dihydrooxazolo[3,2-b]indazole is formed, which then undergoes base-mediated ring-opening to an indazolone. acs.org This highlights the delicate balance of reactivity within the fused system.
Structural rearrangements are also observed. For example, heating a polycyclic indazole with potassium iodide can facilitate a rearrangement of a 6-5-6-6 fused system to a 6-5-5-6 fused indazolone system, with iodide acting as a nucleophile to initiate the process. nih.gov
Regioselectivity in Electrophilic and Nucleophilic Processes
The indazole ring system exhibits distinct regioselectivity in electrophilic and nucleophilic reactions, which is a critical consideration in its functionalization. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole tautomer. beilstein-journals.orgbeilstein-journals.org Alkylation of indazoles often leads to a mixture of N1 and N2-alkylated products, with the selectivity being highly dependent on the reaction conditions. beilstein-journals.orgbeilstein-journals.org
For electrophilic attack, the high electron density at the N1-position of 2H-indazoles makes this site a prime target. nih.gov This has been exploited in reactions with electrophiles like propargyl bromide. nih.gov
In nucleophilic substitution reactions, various nucleophiles such as thiolates, alkoxides, amines, iodide, and cyanide can react with oxazino-, oxazolino-, and benzoxazin[3,2-b]indazoles to yield 2-substituted 1H-indazolones. researchgate.net The reaction can proceed through an ANRORC (addition of the nucleophile, ring-opening, and ring closure) mechanism, as demonstrated by the use of iodide to first act as a nucleophile and subsequently as a leaving group to form isomeric pyrazoloindazolones. researchgate.net
The C3-position of 2H-indazoles is a common site for functionalization. sioc-journal.cnchim.it Various methods have been developed for the regioselective introduction of substituents at this position, including halogenation, borylation, alkylation, arylation, and acylation. chim.it
Photoredox and Electrochemical Mechanisms in Functionalization
Modern synthetic methods like photoredox and electrochemical catalysis offer mild and environmentally friendly strategies for the functionalization of 2H-indazoles. sioc-journal.cn These techniques have been successfully applied to the C-H functionalization of 2-aryl-2H-indazoles, particularly at the C3 position. sioc-journal.cn
Photoredox catalysis utilizes visible light to initiate chemical reactions. nih.gov This approach has been used for the C3-amination of 2H-indazoles with various amines at room temperature. organic-chemistry.org A dual gold and photoredox catalysis system has been developed for the synthesis of 3-alkenyl-2H-indazoles from 2-alkynylazobenzenes. d-nb.info In this process, the ruthenium photocatalyst plays a key role, and the reaction is believed to proceed through both radical and polar mechanisms. d-nb.info
Electrochemical methods provide another avenue for the functionalization of 2H-indazoles. Electrochemical sulfonylation of 2H-indazoles has been achieved using sulfonyl hydrazides or sodium sulfinates as the sulfonyl source. chim.it These methods avoid the need for harsh reagents and offer a high degree of control over the reaction.
The combination of photoredox and copper catalysis has been employed for the decarboxylative coupling of aliphatic acids with nucleophiles, where alkyl radicals are generated via photoreduction. epfl.ch This highlights the potential of combining different catalytic strategies to achieve novel transformations on the indazole scaffold.
Computational and Theoretical Insights into 2h Oxazolo 4,5 G Indazole
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. For heterocyclic compounds, these calculations provide crucial information about the distribution of electrons, molecular orbital energies, and other electronic parameters that govern their reactivity and physical properties.
In studies of related 2-(substituted)oxazolo[4,5-b]pyridine derivatives, DFT calculations using the B3LYP functional and a 6-311G(d,p) basis set have been employed to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. rsc.org The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. For instance, the LUMO–HOMO energy gaps for some active oxazolo[4,5-b]pyridine (B1248351) derivatives were found to be in the range of 4.35 to 4.48 eV. rsc.org Similar calculations on 2H-Oxazolo[4,5-g]indazole would be expected to reveal the influence of the fused indazole ring on the electronic properties of the oxazole (B20620) moiety.
Furthermore, computational studies on 3-(4-methylphenyl)-6-nitro-1H-indazole have utilized the B3LYP method with a TZVP basis set to optimize the molecular geometry and analyze the electronic structure. nih.gov Such calculations provide insights into the planarity of the fused ring system and the orientation of substituent groups. For this compound, DFT calculations would be essential to predict its optimized geometry, bond lengths, and bond angles, which are fundamental to understanding its electronic makeup.
The electronic properties of the broader class of oxazolo[5,4-d]pyrimidines have also been investigated through in silico methods to understand their binding modes to biological targets. mdpi.com These studies often involve calculating molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are crucial for predicting intermolecular interactions.
Interactive Data Table: Calculated Electronic Properties of Related Heterocyclic Compounds
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 2-(4-methoxyphenyl)oxazolo[4,5-b]pyridine | DFT/B3LYP/6-311G(d,p) | - | - | 4.3508 |
| 2-(4-trifluoromethylphenyl)oxazolo[4,5-b]pyridine | DFT/B3LYP/6-311G(d,p) | - | - | 4.4471 |
| 2-(4-trifluoromethoxyphenyl)oxazolo[4,5-b]pyridine | DFT/B3LYP/6-311G(d,p) | - | - | 4.4852 |
Note: Specific HOMO/LUMO energy values were not provided in the source material, only the energy gap.
Tautomeric Equilibria and Relative Stabilities (e.g., 1H vs. 2H Forms)
Tautomerism is a key feature of indazole and its derivatives, significantly influencing their chemical and biological properties. The indazole ring can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. Computational studies have consistently shown that the 1H-tautomer of indazole is thermodynamically more stable than the 2H-form. rsc.orgnih.gov
Ab initio calculations at the MP2/6-31G** level have determined that the 1H-indazole tautomer is more stable than the 2H-indazole by approximately 3.6 kcal mol⁻¹. rsc.org Another study using MP2/6-31G** calculations found a similar energy difference of 15 kJ·mol⁻¹ (approximately 3.6 kcal·mol⁻¹). nih.gov These findings are supported by experimental evidence, which confirms the predominance of the 1H-form in the gas phase. rsc.org The greater stability of the 1H-tautomer is often attributed to its benzenoid character, which imparts a higher degree of aromaticity compared to the quinonoid structure of the 2H-tautomer.
For the fused this compound system, the position of the hydrogen atom on the indazole nitrogen would similarly lead to different tautomers. It is reasonable to extrapolate from the studies on indazole that the tautomer where the indazole moiety retains a more benzenoid character (the 1H-form) would likely be more stable. However, the fusion of the oxazole ring could introduce electronic effects that might alter this energy difference. Detailed quantum chemical calculations on the specific this compound structure would be necessary to definitively determine the relative stabilities of its possible tautomers.
Interactive Data Table: Calculated Relative Stabilities of Indazole Tautomers
| Tautomer | Method | Energy Difference (kcal mol⁻¹) | More Stable Form |
| 1H-Indazole vs. 2H-Indazole | MP2/6-31G | 3.6 | 1H-Indazole |
| 1H-Indazole vs. 2H-Indazole | MP2/6-31G | ~3.6 (15 kJ·mol⁻¹) | 1H-Indazole |
Aromaticity Assessment of the Fused Ring System
The concept of aromaticity is crucial for understanding the stability, reactivity, and electronic properties of cyclic conjugated molecules. For fused heterocyclic systems like this compound, assessing the aromaticity of the individual rings and the molecule as a whole provides valuable insights.
Reaction Pathway Simulations and Transition State Analysis
For instance, the synthesis of 1H-indazolones via an oxazolo[3,2-b]indazole route has been reported, with mechanistic studies being a key part of the research. nih.gov Computational modeling of such a reaction would involve identifying the reactants, intermediates, transition states, and products, and calculating their relative energies to map out the potential energy surface. This would allow for the determination of the most favorable reaction pathway and the identification of the rate-determining step.
Similarly, the mechanism for the synthesis of 4,5-dihydro-1H-benzo[g]indazole has been proposed, and computational analysis could be used to validate the suggested steps. researchgate.net For the synthesis of this compound, theoretical simulations could be employed to explore different synthetic routes, predict the feasibility of proposed reactions, and optimize reaction conditions. Transition state analysis would be crucial for understanding the kinetics of the reactions, providing information on activation energies and the geometry of the transition state structures.
Investigation of Charge Distribution and Bonding Characteristics
The distribution of electron density within a molecule is fundamental to its chemical behavior. Computational methods can provide a detailed picture of the charge distribution and bonding characteristics of this compound.
Natural Bond Orbital (NBO) analysis is a common technique used to study charge distribution, orbital interactions, and bonding. In a study of a dichlorinated bis-indazole derivative, NBO analysis identified strong stabilization from the donation of a lone pair from a nitrogen atom to an adjacent antibonding σ* orbital, highlighting the importance of electron delocalization within the indazole ring. researchgate.net A similar analysis of this compound would reveal the charge on each atom, the nature of the chemical bonds (e.g., ionic vs. covalent character), and the key orbital interactions that contribute to its stability.
Molecular Electrostatic Potential (MEP) maps are another valuable tool for visualizing charge distribution. These maps indicate regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), which are important for predicting sites of electrophilic and nucleophilic attack, as well as non-covalent interactions. For this compound, an MEP map would likely show negative potential around the nitrogen and oxygen atoms, indicating their ability to act as hydrogen bond acceptors.
Research Applications of the 2h Oxazolo 4,5 G Indazole Scaffold in Chemical Biology
Design Principles for Chemical Probes and Modulators
The design of chemical probes and modulators based on the 2H-Oxazolo[4,5-g]indazole scaffold often employs established medicinal chemistry strategies. A primary approach involves using a known inhibitor of a biological target as a lead compound. For instance, in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, the drug Erlotinib has served as a template for the design of novel oxazolo[4,5-g]quinazolin-2(1H)-one derivatives, a scaffold structurally analogous to oxazolo[4,5-g]indazole. nih.govwaocp.org This strategy involves modifying the core scaffold while retaining key pharmacophoric features necessary for target binding. nih.gov
Another key design principle is pharmacophore-based virtual screening. waocp.org This computational method identifies molecules with a specific three-dimensional arrangement of chemical features required for binding to a target. For the related oxazolo[4,5-g]quinazoline-2(1H)-one scaffold, a successful pharmacophore model (AAARR) consisted of three hydrogen bond acceptors and two aromatic rings, which was used to screen compound libraries for potential EGFR inhibitors. waocp.orgwaocp.org
Furthermore, the concept of scaffold hopping is a valuable design strategy. This involves replacing a central molecular core with a different, often isosteric, scaffold to explore new chemical space and improve properties like potency, selectivity, or pharmacokinetics. The this compound system, as a rigid bicyclic heterocycle, can be considered a bioisostere for other privileged scaffolds in medicinal chemistry.
Structure-Activity Relationship Studies (General Principles)
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of compounds based on the this compound scaffold. Research on analogous systems, particularly oxazolo[4,5-g]quinazolin-2(1H)-one derivatives, has provided valuable insights into the general principles governing their activity. nih.gov
For these related kinase inhibitors, modifications at two primary positions influence potency and selectivity: the position analogous to the indazole N-1 (hydrophilic side-chain) and the position analogous to C-8 (aromatic head fragment). nih.gov
Substitutions on the Oxazole (B20620) Ring System: Introducing various hydrophilic side chains, such as ethers and esters, at the nitrogen atom of the oxazole-adjacent ring can significantly impact EGFR inhibition and antiproliferative activity. nih.gov For example, attaching a 3-morpholinopropoxyl group at this position has been shown to yield potent EGFR inhibitors. cpu.edu.cn
Substitutions on the Indazole Ring System: The nature of the substituent at the C-8 position (in the quinazoline (B50416) analog) is critical for binding to the target protein. Aromatic and heteroaromatic rings are often employed to form key interactions within the enzyme's active site. nih.govcpu.edu.cn
In the closely related researchgate.netnih.govoxazolo[4,5-g]indole series, the presence of an ethoxycarbonyl group was found to be crucial for antimitotic activity. acs.org Additionally, the substitution pattern on a benzyl (B1604629) group attached to the pyrrole (B145914) nitrogen dramatically influenced potency, with a 3,5-dimethoxybenzyl substituent yielding the most active compound. acs.org These findings highlight the importance of specific, strategically placed functional groups to optimize interactions with biological targets.
Exploration as a Core Component in Scaffold-Based Inhibitors
Inhibition of Enzymatic Targets
The this compound scaffold and its close analogs are prominent frameworks for the development of enzyme inhibitors, particularly targeting protein kinases involved in cancer progression.
Protein Kinase Inhibition: Derivatives of the analogous oxazolo[4,5-g]quinazolin-2(1H)-one scaffold have been extensively studied as inhibitors of Epidermal Growth Factor Receptor (EGFR) , a tyrosine kinase often overexpressed in tumors. nih.govwaocp.org Several compounds from this series have demonstrated potent EGFR inhibition with IC50 values in the nanomolar range, exceeding the potency of the reference drug Erlotinib. nih.gov Docking studies revealed that the oxazolo[4,5-g]quinazolin-2(1H)-one core binds to the ATP-binding site of EGFR, forming hydrogen bonds with key residues like Met793 and Cys797. cpu.edu.cn Some derivatives also exhibit dual inhibitory activity against both EGFR and Src , another important tyrosine kinase. researchgate.net
The broader indazole scaffold is a well-established pharmacophore for inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key regulator of angiogenesis. researchgate.netnih.govresearchgate.netijddmr.org Indazole-based compounds have been designed that inhibit VEGFR-2 with IC50 values as low as 1.24 nM. nih.gov
Other Enzymatic Targets: Beyond kinases, the indazole core has been utilized to target other enzyme classes. For example, various indazole derivatives have been developed as selective inhibitors of cyclooxygenase-2 (COX-2) , an enzyme involved in inflammation. nih.govnih.gov
Disruption of Cellular Processes (e.g., Cell Growth Inhibition Mechanisms)
Compounds built upon scaffolds related to this compound have demonstrated significant effects on fundamental cellular processes, most notably cell proliferation and division.
Antiproliferative Activity: Oxazolo[4,5-g]quinazolin-2(1H)-one derivatives have shown potent antiproliferative activity against various human cancer cell lines. For example, compound 50 from one study was more effective at inhibiting tumor growth in a mouse Lewis lung cancer (LLC) xenograft model than Erlotinib. nih.gov Other compounds in this class displayed strong growth inhibition against human epidermoid cancer (KB) and renal cell carcinoma (A498) cell lines. nih.govcpu.edu.cn
| Compound | IC50 vs. KB cells (μM) | IC50 vs. A498 cells (μM) |
|---|---|---|
| 5y | 0.82 | 3.0 |
| 5l | >10 | >10 |
| 5a | >10 | >10 |
| 5c | 1.5 | 5.0 |
| Gefitinib (Control) | 1.1 | >10 |
Mechanism of Cell Growth Inhibition: A primary mechanism for growth inhibition by related scaffolds is the disruption of microtubule dynamics. A series of researchgate.netnih.govoxazolo[5,4-e]isoindoles were identified as potent antimitotic agents that function by inhibiting tubulin polymerization. nih.govresearchgate.net This action leads to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis. researchgate.net Similarly, ethyl 8-(3,5-dimethoxybenzyl)-5,8-dihydro-4H- researchgate.netnih.govoxazolo[4,5-g]indole-7-carboxylate, a structurally similar compound, demonstrated nanomolar growth inhibitory effects across a wide panel of cancer cell lines, consistent with an antimitotic mechanism. acs.org
Modulation of Protein-Protein Interactions
While direct targeting of protein-protein interactions (PPIs) with this compound-based compounds is not extensively documented, their role as enzyme inhibitors, particularly of kinases, inherently involves the modulation of such interactions. Kinase function is predicated on its ability to bind to substrate proteins. By occupying the ATP-binding pocket, inhibitors based on this scaffold can induce conformational changes in the kinase that prevent the proper recognition and binding of its protein substrates, thereby disrupting downstream signaling pathways that rely on these specific PPIs. For example, VEGFR-2 inhibitors prevent the binding and phosphorylation of downstream signaling proteins essential for angiogenesis. nih.govijddmr.org
Development of Novel Antimicrobial and Antiparasitic Agents (Mechanism-Focused)
The indazole core, a key component of the this compound scaffold, has been a fruitful starting point for the development of agents against infectious diseases.
Antimicrobial Activity: Several studies have reported the antibacterial properties of 2H-indazole derivatives. These compounds have shown modest to significant potency, particularly against Gram-positive clinical isolates, including multidrug-resistant (MDR) strains of Staphylococcus aureus and Enterococcus faecalis. nih.gov For example, certain 2H-indazoles displayed minimum inhibitory concentration (MIC) values ranging from 64 to 128 μg/mL against S. aureus and S. epidermidis. nih.gov The mechanism of action for many of these compounds is still under investigation, though some have been found to be bacteriostatic. nih.gov
Antiparasitic Activity: Indazole derivatives have demonstrated significant potential as antiparasitic agents, with activity against a range of protozoan pathogens. nih.govnih.govnih.gov
Anti-leishmanial Activity: 5-Nitroindazole derivatives, specifically 2-benzyl-5-nitroindazolin-3-ones, have shown potent and selective in vitro activity against Leishmania amazonensis. nih.gov The most promising compound in one study had an IC50 of 0.46 µM against the clinically relevant amastigote stage and a high selectivity index of 875. nih.gov
Activity against other Protozoa: 2-Phenyl-2H-indazole derivatives have exhibited potent activity against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis, with some compounds showing IC50 values in the low micromolar and even nanomolar range, significantly more potent than the reference drug metronidazole. nih.govnih.gov
The mechanism of action for nitro-containing antiparasitic agents, including 5-nitroindazoles, is often linked to the reductive activation of the nitro group by parasite-specific nitroreductases. mdpi.com This process generates cytotoxic reactive nitrogen species that damage parasite macromolecules, leading to cell death. mdpi.com Other observed mechanisms in parasites treated with indazole derivatives include disturbances of mitochondria and other cytoplasmic organelles. nih.gov
| Compound | Substituent at Phenyl Ring | IC50 vs. E. histolytica (μM) | IC50 vs. G. intestinalis (μM) | IC50 vs. T. vaginalis (μM) |
|---|---|---|---|---|
| 2 | 4-Cl | <0.050 | 0.201 | 0.170 |
| 11 | 4-COOCH3 | <0.050 | 0.110 | 0.080 |
| 18 | 3-COOCH3 | <0.050 | 0.120 | 0.100 |
| 20 | 2-CF3 | <0.050 | 0.160 | 0.100 |
| Metronidazole (Control) | - | 1.800 | 1.700 | 0.200 |
Future Perspectives and Emerging Research Directions
Innovations in Green Chemistry and Sustainable Synthesis
The synthesis of complex molecules like fused heterocycles is undergoing a paradigm shift towards more environmentally benign methods. researcher.life The principles of green chemistry are becoming central to the development of new synthetic pathways, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net For the 2H-Oxazolo[4,5-g]indazole scaffold, future synthetic strategies are expected to incorporate several innovative approaches.
Modern synthetic methods are moving away from traditional, often harsh, reaction conditions. researchgate.net Key advancements include:
Multi-Component Reactions (MCRs) : These reactions combine three or more reactants in a single step to form a complex product, which is an atom-economical and efficient way to construct fused heterocyclic systems. researchgate.net
Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times, increase product yields, and often leads to cleaner reactions with fewer byproducts compared to conventional heating. researchgate.net
Photocatalysis and Electrochemistry : These techniques use light or electric current to drive chemical reactions under mild conditions, offering new routes for the synthesis of complex heterocycles. numberanalytics.com
Green Solvents and Catalysts : Research is focused on replacing traditional volatile organic solvents with safer alternatives like water or bio-based solvents such as Cyrene. chemanager-online.com Furthermore, the development of biodegradable and reusable catalysts, including biocatalysts and nanoparticles, is a key area of innovation. researchgate.netbohrium.com
These sustainable approaches are crucial for the environmentally responsible production of novel this compound derivatives for academic and industrial research. researcher.life
| Green Chemistry Technique | Principle & Advantage for Fused Heterocycle Synthesis |
| Multi-Component Reactions (MCRs) | Combines multiple starting materials in one pot, increasing efficiency and atom economy while reducing waste. researchgate.net |
| Microwave-Assisted Synthesis | Utilizes microwave energy for rapid heating, leading to shorter reaction times, higher yields, and cleaner product formation. researchgate.net |
| Photocatalysis | Employs light to initiate chemical reactions, allowing for the synthesis of complex structures under mild conditions. numberanalytics.com |
| Flow Chemistry | Involves the continuous movement of reactants through a reactor, enabling better control, improved yields, and reduced waste. numberanalytics.com |
| Use of Green Solvents | Replaces hazardous organic solvents with environmentally benign alternatives like water or bio-derived solvents, reducing toxicity and environmental impact. chemanager-online.com |
Advanced Characterization Techniques for Complex Fused Systems
The structural elucidation of complex, multi-ring systems like this compound requires sophisticated analytical techniques. As new derivatives are synthesized, advanced characterization methods are essential to confirm their precise three-dimensional structures, which is fundamental to understanding their chemical properties and biological activity.
Nuclear Magnetic Resonance (NMR) spectroscopy remains a primary tool for chemists. researchgate.net For complex fused systems, advanced 1D and 2D NMR techniques are indispensable for assigning the specific configuration of atoms. ipb.pt Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy are particularly useful in determining the spatial proximity of atoms within the molecule. ipb.pt In addition to proton and carbon NMR (¹H and ¹³C), nitrogen NMR (¹⁵N) provides valuable data for nitrogen-rich heterocycles like indazoles. researchgate.net
For unambiguous determination of molecular structure, X-ray crystallography is the gold standard, providing high-resolution, three-dimensional models of crystalline compounds. numberanalytics.com For molecules that are difficult to crystallize, cryo-electron microscopy (cryo-EM) is an emerging and powerful alternative for determining high-resolution structures in solution. numberanalytics.com These techniques are often complemented by high-resolution mass spectrometry (HRMS) to confirm the elemental composition of newly synthesized compounds. researchgate.net
| Characterization Technique | Application for Complex Fused Systems |
| 2D NMR Spectroscopy (e.g., COSY, HSQC, HMBC) | Establishes connectivity between atoms, crucial for elucidating the complex framework of fused rings. researchgate.netipb.pt |
| Nuclear Overhauser Effect (NOE) Spectroscopy | Determines through-space proximity of nuclei, helping to define the stereochemistry and conformation of the molecule. ipb.pt |
| X-Ray Crystallography | Provides definitive, high-resolution 3D structural information for crystalline compounds. numberanalytics.com |
| Cryo-Electron Microscopy (Cryo-EM) | Offers high-resolution structural analysis of non-crystalline materials or molecules in solution. numberanalytics.com |
| High-Resolution Mass Spectrometry (HRMS) | Confirms the exact molecular weight and elemental formula of a new compound. researchgate.net |
Computational-Experimental Synergies in Scaffold Design
The integration of computational modeling with experimental chemistry has revolutionized the process of drug discovery and materials science. This synergy is particularly impactful in the design of new derivatives of scaffolds like this compound, allowing for a more rational and targeted approach to developing compounds with specific properties.
Computational tools are increasingly used to predict the biological activity and physical properties of molecules before they are synthesized. plos.org In the context of kinase inhibitors, a common target for indazole-based compounds, computational methods can predict how a molecule will bind to a kinase's active site. nih.gov This allows researchers to design and prioritize compounds that are more likely to be potent and selective. nih.gov Scaffold hopping, a strategy that uses computational algorithms to identify novel core structures with similar binding properties to known active compounds, is a powerful tool for discovering new classes of inhibitors. chemrxiv.org
This computational-first approach saves significant time and resources by focusing experimental efforts on the most promising candidates. plos.org The experimental validation of these predictions then provides crucial feedback to refine and improve the computational models, creating a powerful iterative cycle of design, synthesis, and testing. plos.org
Expansion of Biological Target Space and Mechanism of Action Studies
While the indazole core is a well-established pharmacophore, particularly in the development of kinase inhibitors, the therapeutic potential of the fused this compound system remains largely unexplored. mdpi.comresearchgate.net Future research will focus on expanding the range of biological targets for this scaffold and conducting detailed mechanism of action (MOA) studies.
Indazole derivatives have shown a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.comaustinpublishinggroup.comnih.gov An isomeric system, researcher.lifeipb.ptoxazolo[5,4-e]indazole, has been investigated for its antitumor activity, suggesting that the oxazolo-indazole core has promise in cancer therapy. researchgate.net Future research will likely involve screening derivatives of this compound against a broad panel of biological targets to uncover new therapeutic applications. pnrjournal.com This could include enzymes, receptors, and protein-protein interactions that have not been previously associated with this class of compounds.
Crucially, identifying a compound's biological activity is only the first step. Subsequent MOA studies are essential to understand how the compound exerts its effects at a molecular level. nih.gov These studies can reveal the direct molecular target and downstream cellular pathways affected by the compound, which is critical for further drug development and can help in identifying potential new targets. weebly.com
| Indazole-Based Compound Class | Investigated Biological Target/Activity |
| researcher.lifeipb.ptOxazolo[5,4-e]indazoles | Antitumor activity against human tumor cell lines. researchgate.net |
| Indazole-pyrimidine derivatives | VEGFR-2 inhibitors. nih.gov |
| 3-Aminoindazole derivatives | Anaplastic lymphoma kinase (ALK) inhibitors. mdpi.com |
| 2,3-Diphenyl-2H-indazole derivatives | Antiprotozoal and antifungal activity. nih.gov |
| Indazole-based sulfonamides | Potential MAPK1 kinase inhibitors for cancer treatment. mdpi.com |
Multi-Omics Approaches in Chemical Biology Research
The advent of "multi-omics" technologies—including genomics, proteomics, transcriptomics, and metabolomics—offers an unprecedented opportunity to understand the complex interactions between small molecules and biological systems. numberanalytics.com Applying these approaches to the study of this compound derivatives can provide a holistic view of their biological effects.
Instead of focusing on a single target, multi-omics allows researchers to observe global changes in genes, proteins, and metabolites within a cell or organism upon treatment with a compound. mdpi.com This systems-level perspective is invaluable for:
Target Identification : By analyzing which proteins physically interact with a compound (chemoproteomics) or which protein levels change after treatment, researchers can identify novel molecular targets. weebly.com
Mechanism of Action Elucidation : Observing the cascade of cellular changes following compound treatment can help piece together the full mechanism of action, including off-target effects. acs.org
Biomarker Discovery : Multi-omics data can help identify biomarkers that predict which patients are most likely to respond to a particular drug, paving the way for personalized medicine. acs.org
Integrating these high-throughput biological datasets with computational analysis represents a powerful future direction for characterizing the full biological impact of novel chemical scaffolds like this compound. iicb.res.in
Q & A
Q. What are the common synthetic strategies for constructing the 2H-oxazolo[4,5-g]indazole core?
The synthesis of 2H-indazole derivatives often involves transition metal-catalyzed reactions, reductive cyclization, or catalyst-free C–N and N–N bond formations. For oxazolo-indazole hybrids, key intermediates like 6,7-diaminoquinoline scaffolds are condensed with α-keto acids or aldehydes under reflux conditions to form fused heterocycles. For example, imidazo[4,5-g]quinolines are synthesized via cyclization of diamine intermediates with α-keto acids in ethanol, yielding regioselective products .
Q. What biological activities are associated with this compound derivatives?
These compounds exhibit antiviral activity against RNA viruses (e.g., BVDV, HCV) and DNA viruses. For instance, compound 4 (a thiophene-substituted derivative) inhibited HCV replication (EC50 = 7.5 µM) and BVDV (EC50 = 2 µM), while 21 (N-alkylated derivative) showed potent BVDV RdRp inhibition (IC50 = 0.64 µM) . Anticancer and anti-inflammatory properties are also reported for structurally related indazoles .
Q. How are cytotoxicity and selectivity indices evaluated for these compounds?
Cytotoxicity is assessed using cell viability assays (e.g., MT-4, MDBK cells) at varying concentrations (e.g., ≤40 µM). Selectivity indices (S.I. = CC50/EC50) are calculated to prioritize compounds with low cytotoxicity (e.g., compound 21 had S.I. >15 for BVDV) .
Advanced Research Questions
Q. How can regioselectivity challenges in fused oxazolo-indazole synthesis be addressed?
Regioselectivity is influenced by steric and electronic factors. For example, acidic conditions favor α-keto acid cyclization to form imidazo[4,5-g]quinolines, while bulky N-alkyl groups shift reactivity toward pyrido[2,3-g]quinazolinones. Solvent choice (e.g., DMF for alkylation) and temperature control are critical for isolating desired isomers .
Q. What structural modifications enhance antiviral potency against RNA-dependent RNA polymerases (RdRp)?
Introducing electron-withdrawing groups (e.g., Cl on the quinoline ring) improves RdRp binding. N-alkylation (e.g., methyl or benzyl groups) reduces cytotoxicity while maintaining activity. Molecular docking studies suggest that planar aromatic systems interact with RdRp’s active site, as seen in compound 21 (IC50 = 0.64 µM for BVDV RdRp) .
Q. How do researchers resolve contradictions in cytotoxicity data across similar derivatives?
Discrepancies are addressed by standardizing cell lines (e.g., using MT-4 for HIV and MDBK for BVDV) and normalizing assays to viral load (e.g., plaque reduction). For example, compound 4 showed HCV inhibition but high cytotoxicity (CC50 = 21 µM), prompting structural optimization to derivatives like 18 and 21 with improved S.I. .
Methodological Insights
Q. What analytical techniques validate the structure of this compound derivatives?
- X-ray crystallography : Resolves regiochemistry of fused rings (e.g., silver complex salts of benzo[g]indazole) .
- <sup>1</sup>HNMR and IR spectroscopy : Confirm N-alkylation and hydrogen bonding patterns .
- Thermogravimetric analysis (TGA) : Assesses thermal stability, critical for drug formulation .
Q. What computational tools aid in designing novel derivatives?
DFT studies optimize geometries and predict electronic properties, while molecular docking (e.g., AutoDock Vina) models RdRp interactions. Template-based synthesis planning (e.g., Reaxys/Pistachio databases) predicts feasible routes for one-step reactions .
Key Challenges and Future Directions
- Synthetic hurdles : Multi-step routes and low yields for O-alkylated derivatives (e.g., pyrido[2,3-g]quinazolinones) .
- Toxicity mitigation : Balancing lipophilicity (LogP) and polar surface area to reduce off-target effects .
- Broad-spectrum activity : Targeting conserved viral domains (e.g., RdRp) for pan-antiviral applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
